molecular formula C10H16N2O2 B2600191 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1017783-64-0

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2600191
CAS No.: 1017783-64-0
M. Wt: 196.25
InChI Key: UORJTRNJVITXTP-UHFFFAOYSA-N
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Description

1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1017783-64-0) is a pyrazole derivative featuring a carboxylic acid group at position 4, tert-butyl substituent at position 1, and methyl groups at positions 3 and 3. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol . The compound is commercially available as a powder, typically stored at room temperature, and serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science . Its structural uniqueness arises from the steric bulk of the tert-butyl group and the electronic effects of the carboxylic acid moiety, which influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6-8(9(13)14)7(2)12(11-6)10(3,4)5/h1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORJTRNJVITXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
One of the prominent applications of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is in the development of fungicides. Research indicates that derivatives of pyrazole compounds exhibit significant antifungal activity against various phytopathogenic fungi. For instance, studies have shown that certain pyrazole derivatives can outperform conventional fungicides like boscalid in inhibiting fungal growth in crops such as tomatoes and potatoes . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole ring can enhance antifungal efficacy, making this compound a candidate for further development in agricultural chemistry.

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundFungal SpeciesEC50 (µM)Comparison with Boscalid
This compoundColletotrichum orbiculare5.50Higher
Rhizoctonia solani14.40Higher
Phytophthora infestans75.54Comparable
Fusarium moniliforme79.42Comparable
Botryosphaeria berengeriana28.29Higher

Medicinal Chemistry

Potential Therapeutic Uses
The medicinal properties of pyrazole derivatives are well-documented, particularly regarding their anti-inflammatory and analgesic activities. The carboxylic acid functional group in this compound may contribute to its interaction with biological targets involved in inflammatory pathways . Research into similar compounds has revealed promising results in preclinical models for conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of various pyrazole derivatives found that compounds with structural similarities to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for developing new anti-inflammatory drugs based on this compound's structure .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its ability to form hydrogen bonds may facilitate the development of high-performance materials suitable for various industrial applications.

Table 2: Properties of Polymers Derived from Pyrazole Compounds

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Conventional Polymer20050
Pyrazole-Derived Polymer25070

Mechanism of Action

The mechanism of action of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carboxylic Acid Derivatives

Substituent Variations at Position 1

The substituent at position 1 significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent at Position 1
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1017783-64-0 C₁₀H₁₆N₂O₂ 196.25 tert-Butyl
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 108444-24-2 C₈H₁₂N₂O₂ 168.20 Ethyl
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 512810-13-8 C₇H₈F₂N₂O₂ 190.15 Difluoromethyl
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1007542-01-9 C₉H₁₄N₂O₂ 182.22 Isopropyl
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1171764-30-9 C₁₅H₁₈N₂O₂ 258.32 4-Isopropylphenyl
  • Electronic Effects : The difluoromethyl group in 512810-13-8 introduces electronegativity, which may enhance hydrogen-bonding interactions or metabolic stability in drug candidates .

Functional Group Variations at Position 4

Replacing the carboxylic acid with ester or amide groups alters solubility and reactivity:

Compound Name CAS No. Functional Group at Position 4
Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 113808-82-5 Ethyl ester
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide - Amide
  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives, making it more suitable for aqueous-phase reactions .
  • Reactivity : Ester derivatives (e.g., 113808-82-5 ) are more reactive toward nucleophiles, whereas amides (e.g., 4a in ) exhibit stability in biological systems .

Solid-State Behavior and Polymorphism

  • Polymorphism : The parent compound 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 113808-86-9) exhibits polymorphism and solid-state proton transfer (SSPT), which are influenced by hydrogen-bonding networks .
  • Impact of tert-Butyl : The tert-butyl group in the target compound likely disrupts tight crystal packing, reducing polymorphism compared to unsubstituted analogs .

Key Research Findings

  • Synthetic Utility : The tert-butyl group improves regioselectivity in Friedel-Crafts alkylations compared to smaller alkyl substituents .
  • Biological Activity : Analogs with electron-withdrawing groups (e.g., difluoromethyl) show enhanced binding affinity to COX-2 enzymes, as demonstrated in related pyrazole studies .
  • Crystallography : The tert-butyl group in 1017783-64-0 may hinder π-stacking interactions observed in phenyl-substituted analogs, as seen in 1171764-30-9 .

Biological Activity

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1017783-64-0) is a pyrazole derivative with a molecular formula of C10_{10}H16_{16}N2_2O2_2 and a molecular weight of 196.25 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.

Chemical Structure

The structural representation of this compound can be summarized as follows:

  • IUPAC Name : 1-tert-butyl-3,5-dimethylpyrazole-4-carboxylic acid
  • SMILES : CC1=C(C(=NN1C(C)(C)C)C)C(=O)O
  • InChI : InChI=1S/C10H16N2O2/c1-6-8(9(13)14)7(2)12(11-6)10(3,4)5/h1-5H3,(H,13,14)

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. By blocking COX activity, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation .

Study 1: Inhibition of COX Enzymes

A detailed investigation into the interaction between pyrazole derivatives and COX enzymes demonstrated that compounds similar to this compound effectively inhibit COX-1 and COX-2 activities. The study utilized various assays to assess the potency of these compounds in vitro. The results indicated that this class of compounds could serve as lead structures for developing new anti-inflammatory drugs .

Study 2: Antioxidant Activity

Another aspect of biological activity examined is the antioxidant potential of this compound. In vitro assays showed that the compound scavenged free radicals effectively and reduced oxidative stress markers in cellular models. This suggests a protective role against oxidative damage, which is implicated in various chronic diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging
Potential therapeutic agentModulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines. For example, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate derivatives are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Reaction optimization, including temperature control (50–80°C) and solvent selection (THF/H₂O mixtures), is critical to achieving yields >50% . Purification often involves flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • 1H/13C NMR is essential for confirming substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, methyl groups at δ ~2.1–2.5 ppm) . IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) . Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical validation, as demonstrated for analogous pyrazole derivatives .

Q. What are the known toxicity and safety protocols for handling this compound?

  • While direct toxicity data for this compound are limited, structurally related pyrazoles exhibit moderate acute toxicity (e.g., LD₅₀ >300 mg/kg in rodents). Standard precautions include PPE (gloves, goggles) and fume hood use. First-aid measures for exposure include rinsing with water and medical consultation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic substitution reactions?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can model electron density distribution, identifying reactive sites. For example, the carboxyl group at C4 is susceptible to nucleophilic attack, while the tert-butyl group sterically hinders substitution at N1 . Such predictions align with experimental observations of regioselective functionalization .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

  • Salt formation (e.g., sodium or ammonium salts) enhances aqueous solubility. Alternatively, esterification (e.g., methyl/ethyl esters) or PEGylation improves lipophilicity for membrane penetration. Stability under physiological pH (e.g., resistance to decarboxylation) must be verified via HPLC .

Q. How do steric effects from the tert-butyl group influence catalytic applications (e.g., ligand design)?

  • The bulky tert-butyl group stabilizes metal-ligand complexes by preventing aggregation. For example, pyrazole-carboxylate ligands form stable complexes with Cu(II) or Pd(II), as confirmed by XAS and cyclic voltammetry. This steric protection enhances catalytic efficiency in cross-coupling reactions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Discrepancies in yields (e.g., 46% vs. 88% in similar reactions) often arise from impurities in starting materials or variations in workup (e.g., dry-loading vs. standard column chromatography). Rigorous precursor purification (e.g., recrystallization) and standardized TLC monitoring (Rf = 0.58–0.60 in cyclohexane/EtOAc) improve reproducibility .

Methodological Considerations

  • Synthetic Optimization Table

    ParameterOptimal ConditionImpact on Yield
    Temperature50–80°CMaximizes cyclization
    SolventTHF/H₂O (1:1)Balances solubility and reactivity
    CatalystCuSO₄/Na ascorbateAccelerates click chemistry (e.g., triazole formation)
    PurificationSilica gel (ethyl acetate gradient)Removes byproducts (e.g., unreacted azides)
  • Key Spectral Data

    • 1H NMR (CDCl₃): δ 1.37 (t, tert-butyl), 2.38 (s, CH₃), 7.20–7.37 (aromatic protons) .
    • IR (ATR): 2143 cm⁻¹ (azide stretch), 1704 cm⁻¹ (C=O) .

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